2'-Chloro-3-(2-methoxyphenyl)propiophenone
Overview
Description
2’-Chloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO2 It is a derivative of propiophenone, characterized by the presence of a chloro group at the 2’ position and a methoxy group at the 3 position on the phenyl ring
Preparation Methods
The synthesis of 2’-Chloro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxybenzene.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2’-Chloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2’-Chloro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways involved depend on the biological context and the target of the compound. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
2’-Chloro-3-(2-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
2’-Chloro-3-(3-methoxyphenyl)propiophenone: This compound has a methoxy group at the 3 position on the phenyl ring, similar to 2’-Chloro-3-(2-methoxyphenyl)propiophenone, but with a different substitution pattern.
3-(2-Chloro-3-methoxyphenyl)propionic acid: This compound is structurally related but contains a carboxylic acid group instead of a ketone group.
1-(2-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one: This compound has a similar structure but with different functional groups.
The uniqueness of 2’-Chloro-3-(2-methoxyphenyl)propiophenone lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWXMDKSDIAPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644187 | |
Record name | 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-21-3 | |
Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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